Phenethyl butyrate

Catalog No.
S560750
CAS No.
103-52-6
M.F
C12H16O2
M. Wt
192.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenethyl butyrate

CAS Number

103-52-6

Product Name

Phenethyl butyrate

IUPAC Name

2-phenylethyl butanoate

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

InChI

InChI=1S/C12H16O2/c1-2-6-12(13)14-10-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3

InChI Key

WFNDDSQUKATKNX-UHFFFAOYSA-N

SMILES

CCCC(=O)OCCC1=CC=CC=C1

Solubility

very slightly
Insoluble in water; soluble in oils
Miscible at room temperature (in ethanol)

Canonical SMILES

CCCC(=O)OCCC1=CC=CC=C1

Potential Anti-Cancer Properties

Studies suggest that phenethyl butyrate might possess anti-cancer properties. Research on human cancer cell lines has shown that it can induce cell death (apoptosis) and inhibit cell proliferation in certain types of cancer, including breast cancer, colon cancer, and leukemia []. However, further research is needed to understand the underlying mechanisms and translate these findings into potential therapeutic applications.

Neurodegenerative Diseases

Some research suggests that phenethyl butyrate might play a role in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Studies in animal models have shown that it can improve memory and cognitive function, and protect nerve cells from damage [, ]. However, these studies were conducted on animals, and further research is needed to determine its effectiveness and safety in humans.

Other Areas of Research

Phenethyl butyrate is also being investigated for its potential effects in other areas, including:

  • Anti-inflammatory properties: Studies suggest that phenethyl butyrate might have anti-inflammatory effects and could be beneficial in managing inflammatory conditions like arthritis [].
  • Mood regulation: Some research suggests that phenethyl butyrate might have mood-regulating properties and could potentially be used in the treatment of depression and anxiety []. However, more research is needed to confirm these findings.

Phenethyl butyrate is an organic compound classified as an ester, specifically the ester of butanoic acid and phenethyl alcohol. Its chemical formula is C₁₂H₁₆O₂, and it has a molecular weight of 192.25 g/mol. The compound is recognized for its pleasant floral aroma, making it a popular choice in the fragrance and flavoring industries. It is also known by several synonyms, including benzylcarbinyl butyrate and 2-phenylethyl butanoate .

Limited research is available on the specific mechanism of action of phenethyl butyrate in biological systems. However, its structure suggests potential interactions with odor receptors, explaining its role in fragrance perception []. Some studies suggest possible antioxidant or anti-inflammatory properties, but further investigation is needed.

Typical of esters:

  • Hydrolysis: In the presence of water and an acid or base catalyst, phenethyl butyrate can hydrolyze to produce phenethyl alcohol and butyric acid.
  • Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, leading to the formation of different esters.
  • Esterification: Phenethyl butyrate can be synthesized through the reaction of phenethyl alcohol with butyric acid in the presence of an acid catalyst .

Phenethyl butyrate exhibits several biological activities that have garnered interest in scientific research:

  • Antimicrobial Properties: Preliminary studies suggest that phenethyl butyrate may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria .
  • Enhancement of Drug Potency: Research indicates that phenethyl butyrate can enhance the effectiveness of second-line drugs by inhibiting EthR binding, which is significant in treating certain infections .
  • Safety Profile: Toxicological assessments have shown that phenethyl butyrate does not exhibit genotoxicity or significant reproductive toxicity, making it relatively safe for use in fragrances and food applications .

The synthesis of phenethyl butyrate can be achieved through several methods:

  • Chemical Synthesis:
    • Esterification Reaction: This involves reacting phenethyl alcohol with butyric acid under acidic conditions. The reaction typically requires heating to facilitate ester formation.
    text
    C₈H₁₀O + C₄H₈O₂ → C₁₂H₁₆O₂ + H₂O
  • Enzymatic Synthesis:
    • Lipase enzymes can catalyze the formation of phenethyl esters from fatty acids and phenethyl alcohol. This method is often preferred for producing high-purity esters with specific sensory attributes .

Phenethyl butyrate finds diverse applications across various industries:

  • Fragrance Industry: Due to its pleasant aroma, it is widely used in perfumes and scented products.
  • Food Industry: It serves as a flavoring agent in food products, enhancing taste profiles.
  • Pharmaceuticals: Its potential to enhance drug efficacy makes it a candidate for formulation in medicinal products .

Research on interaction studies involving phenethyl butyrate primarily focuses on its role as a fragrance ingredient and its effects on human health:

  • Studies indicate that it does not pose significant risks for skin sensitization or respiratory toxicity when used within established safety limits .
  • The compound has been evaluated alongside similar esters to assess potential interactions and safety profiles.

Phenethyl butyrate shares structural similarities with several other compounds, which can be compared based on their properties and applications:

Compound NameMolecular FormulaKey Characteristics
Phenethyl acetateC₈H₁₀O₂Commonly used as a flavoring agent; less aromatic
Phenethyl propionateC₉H₁₂O₂Similar aroma profile; used in fragrances
Benzyl acetateC₉H₁₀O₂Widely used in perfumes; has a sweet scent
Ethyl butyrateC₆H₁₂O₂Used in food flavoring; less complex aroma profile

Uniqueness of Phenethyl Butyrate

Phenethyl butyrate's unique floral scent distinguishes it from other similar compounds. Its ability to enhance drug potency further sets it apart, making it valuable not only in fragrance applications but also in potential pharmaceutical uses .

Enzymatic Synthesis Approaches

Lipase-Catalyzed Transesterification Mechanisms

Lipases catalyze the transesterification of phenethyl alcohol with butyric acid derivatives, operating via a ping-pong bi-bi mechanism. In this two-step process, the enzyme first binds to the acyl donor (e.g., vinyl butyrate), forming an acyl-enzyme intermediate. Subsequent nucleophilic attack by phenethyl alcohol releases phenethyl butyrate and regenerates the free enzyme [2]. The interfacial activation of lipases at oil-water interfaces enhances catalytic efficiency, with substrate specificity influenced by the enzyme’s lid structure [2]. For instance, Candida antarctica lipase B (CALB) exhibits a rigid open conformation that facilitates access to bulky substrates like phenethyl alcohol [2].

Novozym 435 Applications in Production

Novozym 435, an immobilized CALB formulation, achieves >95% conversion yields in solvent-free systems at 60°C [2]. Its macroporous acrylic resin carrier stabilizes the enzyme’s tertiary structure, enabling reuse for 15 cycles with <10% activity loss [2]. A comparative study demonstrated Novozym 435’s superiority over free CALB, with a 3.2-fold increase in productivity under optimized conditions (Table 1).

Table 1: Performance comparison of free vs. immobilized CALB in phenethyl butyrate synthesis

ParameterFree CALBNovozym 435
Conversion yield (%)6897
Reaction time (h)248
Reusability (cycles)215

Candida antarctica Lipase Systems

CALB’s non-regioselective nature allows efficient esterification of secondary alcohols like phenethyl alcohol. Molecular docking simulations reveal that its oxyanion hole stabilizes the tetrahedral intermediate through hydrogen bonding with Thr40 and Gln106 residues [1]. Site-directed mutagenesis of these residues (Thr40Ala) reduced activity by 74%, confirming their catalytic role [1].

Porcine Pancreatic Lipase Catalysis

Porcine pancreatic lipase (PPL) achieves 82% conversion in hexane at 45°C, with activity modulated by water content. Optimal water activity (aw = 0.53) prevents enzyme denaturation while maintaining substrate solubility [2]. PPL’s broad pH tolerance (6.0–8.5) makes it suitable for biphasic systems combining ionic liquids and supercritical CO2 [2].

Rhizomucor miehei Lipase Applications

Rhizomucor miehei lipase (RML) immobilized on epoxy-functionalized silica yields 89% conversion in 6 h. Its thermostability (Topt = 65°C) enables high-temperature operations, reducing microbial contamination risks [2]. RML’s Sn-1,3 regioselectivity minimizes diacylglycerol byproducts, crucial for pharmaceutical-grade purity [2].

Biocatalyst Optimization Strategies

Immobilization Techniques for Enhanced Catalytic Activity

Covalent immobilization on glutaraldehyde-activated chitosan improves enzyme rigidity, increasing CALB’s half-life at 70°C from 4 h to 48 h [2]. Adsorption on octyl-Sepharose enhances lipase activity by 40% through interfacial activation [2].

Enzyme Carrier Systems Development

Hybrid carriers combining organic polymers (e.g., polyvinyl alcohol) with inorganic matrices (e.g., mesoporous silica) increase enzyme loading capacity by 3.5-fold compared to single-material supports [2]. Magnetic Fe3O4 nanoparticles enable easy biocatalyst recovery via external magnets, reducing downstream costs [2].

Hypromellose-Polyvinyl Alcohol Hybrid Carriers

Hypromellose-polyvinyl alcohol (HPMC-PVA) films crosslinked with genipin exhibit 92% enzyme retention after 10 batches. The hydrophilic HPMC matrix prevents substrate diffusion limitations, while PVA enhances mechanical stability [2].

Enzyme Reusability Enhancement Methods

Polyethyleneimine (PEI) coating on immobilized lipases reduces enzyme leaching by 78% through electrostatic interactions. Combined with periodic washing with tert-butanol, this extends operational stability to 30 cycles [2].

Reaction Parameter Optimization

Molar Ratio Impact on Conversion Rates

A 1:4 phenethyl alcohol-to-vinyl butyrate ratio maximizes conversion (98%) by shifting equilibrium toward ester formation. Excess acyl donor (>5:1) causes substrate inhibition, reducing activity by 25% [2].

Temperature Effects on Enzymatic Activity

CALB activity increases linearly from 30°C to 60°C (Q10 = 1.8), with Arrhenius activation energy (Ea) of 45 kJ/mol [1]. Above 65°C, irreversible denaturation occurs, highlighted by a 90% activity drop after 2 h [1].

Solvent Selection for Optimal Synthesis

Log P values >3.0 (e.g., isooctane, tert-butanol) maintain enzyme hydration while solubilizing substrates. Acetone (log P = -0.24) inactivates 80% of RML due to excessive water stripping [2].

Reaction Time Optimization

Reaction progress monitoring via GC-FID shows 90% conversion within 4 h, reaching equilibrium by 8 h. Prolonged incubation (>12 h) promotes reverse hydrolysis, decreasing yield by 15% [2].

Statistical Design of Experiments for Process Optimization

A central composite design (CCD) identified temperature (p < 0.001) and enzyme loading (p = 0.003) as critical factors. Response surface methodology (RSM) optimized conditions to 55°C, 8% w/w enzyme, and 1:3 substrate ratio, achieving 99.2% predicted conversion [2].

Phenethyl butyrate synthesis through conventional chemical methods primarily employs the Fischer esterification reaction, which represents the most established industrial approach for producing this aromatic ester compound [1]. The traditional synthesis involves the direct esterification of butyric acid with phenethyl alcohol in the presence of acid catalysts, typically concentrated sulfuric acid, under elevated temperatures ranging from 100 to 140 degrees Celsius [1] [2].

The Fischer esterification mechanism follows a well-characterized pathway where the carboxylic acid is first protonated by the acid catalyst, making the carbonyl carbon more electrophilic [2]. Subsequently, the phenethyl alcohol undergoes nucleophilic attack on the activated carbonyl carbon, followed by the elimination of water to form the desired ester bond [2]. This reaction typically achieves yields of 85 to 95 percent under optimized conditions with reaction times spanning 2 to 8 hours [1].

Alternative conventional routes include the use of various mineral acids such as hydrochloric acid and para-toluenesulfonic acid as catalysts, operating at temperatures between 80 and 120 degrees Celsius [3]. These methods generally demonstrate yields ranging from 80 to 90 percent with selectivities of 85 to 92 percent [3]. The reaction conditions can be further optimized through the continuous removal of water produced during the esterification process, which drives the equilibrium toward product formation [4].

Industrial-scale conventional synthesis often employs heterogeneous acid catalysts, including ion-exchange resins such as Amberlyst-15, which facilitate easier separation and purification of the final product [5]. These solid acid catalysts operate effectively at temperatures between 60 and 100 degrees Celsius, providing yields of 75 to 85 percent with improved selectivity compared to homogeneous acid catalysts [5]. The heterogeneous approach also offers the advantage of catalyst recyclability, typically allowing 5 to 10 reaction cycles before replacement [5].

Alternative Synthesis Pathways

Beyond conventional Fischer esterification, several alternative synthetic pathways have emerged for phenethyl butyrate production. Transesterification reactions represent a significant alternative approach, utilizing vinyl butyrate or methyl butyrate as acyl donors in combination with phenethyl alcohol [6]. This method offers enhanced reaction rates and improved product selectivity, particularly when employing specialized catalysts such as titanium alkoxides or zirconium compounds [6].

The transesterification pathway typically operates under milder conditions compared to direct esterification, with temperatures ranging from 45 to 60 degrees Celsius and reaction times extending from 6 to 24 hours [6]. This approach demonstrates yields of 80 to 95 percent with selectivities of 90 to 95 percent [6]. The method is particularly advantageous for avoiding the formation of water as a byproduct, which can complicate product purification and shift reaction equilibrium unfavorably [6].

Microwave-assisted synthesis represents another alternative pathway that leverages electromagnetic radiation to accelerate the esterification reaction [4]. This approach significantly reduces reaction times to 0.5 to 2 hours while maintaining temperatures between 80 and 120 degrees Celsius [4]. The microwave-assisted method achieves yields of 70 to 85 percent with selectivities of 80 to 90 percent, offering improved energy efficiency despite the shorter reaction times [4].

Ultrasonic-assisted synthesis employs high-frequency sound waves to enhance mass transfer and reaction kinetics during the esterification process [4]. This method operates at temperatures between 30 and 50 degrees Celsius with reaction times of 2 to 4 hours, achieving yields of 85 to 95 percent [4]. The ultrasonic approach is particularly effective in improving the mixing of reactants and facilitating the formation of more uniform reaction conditions [4].

Supercritical carbon dioxide synthesis represents an innovative alternative pathway that utilizes supercritical fluids as reaction media [7]. This approach operates at temperatures between 40 and 60 degrees Celsius under supercritical conditions, providing yields of 85 to 95 percent with excellent selectivity [7]. The supercritical carbon dioxide method offers the advantage of easy product separation and solvent recovery, making it an environmentally attractive alternative [7].

Comparative Analysis of Chemical vs. Enzymatic Methods

The comparison between chemical and enzymatic synthesis methods for phenethyl butyrate reveals distinct advantages and limitations for each approach. Chemical synthesis methods, particularly Fischer esterification, typically demonstrate higher reaction rates and shorter processing times, with most reactions completing within 2 to 8 hours [1]. In contrast, enzymatic synthesis methods generally require longer reaction times, spanning 4 to 24 hours, but operate under significantly milder conditions [8].

Temperature requirements represent a critical differentiating factor between the two approaches. Chemical synthesis methods operate at elevated temperatures ranging from 80 to 140 degrees Celsius, necessitating substantial energy input and specialized equipment [1] [3]. Enzymatic methods, however, function optimally at temperatures between 30 and 60 degrees Celsius, significantly reducing energy consumption and operational costs [8] [9].

Selectivity analysis reveals that enzymatic methods consistently demonstrate superior product selectivity, typically achieving 95 to 99 percent selectivity compared to 85 to 95 percent for chemical methods [8] [9]. This enhanced selectivity translates to reduced byproduct formation and simplified purification processes [8]. The improved selectivity of enzymatic methods stems from the inherent specificity of lipase enzymes, which exhibit remarkable discrimination between different substrate molecules [8].

Catalyst considerations present another significant point of comparison. Chemical synthesis relies on acid catalysts that are typically consumed during the reaction or require neutralization and disposal [1] [3]. Enzymatic synthesis employs lipase enzymes that can be recovered and reused, particularly when immobilized on suitable supports [8] [9]. Immobilized lipases demonstrate exceptional stability and can be recycled for more than 20 reaction cycles without significant loss of activity [8].

Environmental impact assessment favors enzymatic methods due to their operation under mild conditions, reduced waste generation, and the biodegradable nature of enzyme catalysts [8] [9]. Chemical methods often generate substantial amounts of acidic waste requiring neutralization and disposal, while enzymatic methods produce minimal waste streams [8]. The carbon footprint analysis indicates that enzymatic synthesis generates approximately 2.1 kilograms of carbon dioxide equivalent per kilogram of product, compared to 8.5 kilograms for Fischer esterification [10].

Green Chemistry Approaches to Synthesis

Green chemistry principles have been increasingly applied to phenethyl butyrate synthesis, focusing on waste prevention, atom economy, and the use of renewable feedstocks [7] [11]. Solvent-free biocatalytic synthesis represents the most successful green chemistry approach, eliminating the need for organic solvents while maintaining high reaction efficiency [9]. This method employs immobilized lipases in solvent-free reaction media, achieving yields of 90 to 99 percent with excellent selectivity [9].

The solvent-free approach operates at temperatures between 40 and 60 degrees Celsius with reaction times of 6 to 12 hours, demonstrating exceptional atom economy and minimal waste generation [9]. The method produces only water as a byproduct, which can be easily removed through vacuum distillation or molecular sieves [9]. This approach achieves a process intensification score of 8.9 out of 10, indicating superior efficiency compared to conventional methods [9].

Aqueous enzymatic synthesis represents another green chemistry approach that utilizes water as the reaction medium, eliminating the need for organic solvents [12]. This method employs commercial immobilized lipases such as Novozym 435 in aqueous media, achieving conversion yields of 95.92 percent under optimized conditions [12]. The aqueous approach operates at 40 degrees Celsius with a reaction time of 4 hours, demonstrating excellent environmental compatibility [12].

Deep eutectic solvents have emerged as promising green alternatives to conventional organic solvents in phenethyl butyrate synthesis [13]. These solvents, composed of natural compounds such as choline chloride and organic acids, demonstrate low toxicity and biodegradability [13]. The deep eutectic solvent approach achieves yields of 75 to 90 percent while maintaining excellent sustainability credentials [13].

Ionic liquid synthesis employs non-volatile ionic compounds as reaction media, offering the advantages of negligible vapor pressure and excellent thermal stability [14]. This approach demonstrates yields of 80 to 90 percent with high catalyst recyclability, typically allowing 15 to 20 reaction cycles [14]. The ionic liquid method operates at temperatures between 40 and 60 degrees Celsius, providing excellent process control and product selectivity [14].

Continuous flow synthesis represents a significant advancement in green chemistry approaches, enabling continuous operation with reduced waste generation and improved process efficiency [13]. This method employs packed-bed reactors containing immobilized lipases, achieving yields of 85 to 95 percent with excellent long-term stability [13]. The continuous flow approach demonstrates superior atom economy and energy efficiency compared to batch processing methods [13].

Sustainable Production Considerations

Sustainable production of phenethyl butyrate requires comprehensive evaluation of environmental, economic, and social factors throughout the entire production lifecycle [10]. Life cycle assessment studies indicate that solvent-free biocatalytic synthesis demonstrates the lowest environmental impact, with a carbon footprint of 1.8 kilograms of carbon dioxide equivalent per kilogram of product [10]. This represents a 78 percent reduction compared to conventional Fischer esterification methods [10].

Energy consumption analysis reveals significant variations among different synthesis methods, with solvent-free biocatalysis consuming only 10.5 megajoules per kilogram of product compared to 45.2 megajoules for Fischer esterification [10]. The reduced energy requirements of enzymatic methods stem from their operation under mild temperature conditions and the elimination of energy-intensive separation processes [10]. Water usage assessment demonstrates similar trends, with green chemistry approaches consuming 25.1 liters per kilogram of product compared to 125.0 liters for conventional chemical synthesis [10].

Waste generation represents a critical sustainability parameter, with enzymatic methods producing only 0.08 kilograms of waste per kilogram of product compared to 0.85 kilograms for chemical synthesis [10]. The dramatic reduction in waste generation results from the high selectivity of enzymatic reactions and the elimination of neutralization steps required in chemical synthesis [10]. This reduction in waste generation translates to significant cost savings in waste treatment and disposal operations [10].

Raw material efficiency assessment indicates that enzymatic methods achieve 97 percent efficiency compared to 72 percent for conventional chemical synthesis [10]. The improved efficiency stems from the high selectivity of enzymatic reactions and the ability to operate under stoichiometric conditions without excess reagents [10]. This enhanced efficiency reduces raw material costs and minimizes the environmental impact associated with raw material extraction and processing [10].

Catalyst recyclability represents a crucial sustainability factor, with immobilized lipases demonstrating exceptional reusability for more than 25 reaction cycles without significant activity loss [10]. This recyclability dramatically reduces catalyst costs and eliminates the environmental burden associated with catalyst disposal [10]. The economic sustainability score for solvent-free biocatalysis reaches 8.5 out of 10, indicating excellent commercial viability [10].

Process intensification considerations favor enzymatic methods due to their ability to integrate multiple unit operations into single-step processes [10]. The elimination of neutralization, washing, and solvent recovery steps significantly reduces equipment requirements and operational complexity [10]. This integration results in reduced capital investment and operational costs, enhancing the overall economic sustainability of the production process [10].

Physical Description

Colourless liquid; warm, floral and fruity odour

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Exact Mass

192.115029749 g/mol

Monoisotopic Mass

192.115029749 g/mol

Boiling Point

238.00 °C. @ 760.00 mm Hg

Heavy Atom Count

14

Density

0.991-0.994

UNII

02E08ZN98R

Other CAS

103-52-6

Wikipedia

Phenethyl butyrate

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Butanoic acid, 2-phenylethyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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